Methyl beta-L-Fucopyranoside

Overview

Description

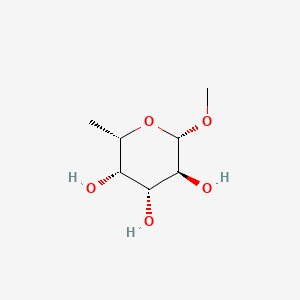

- Methyl beta-L-fucopyranoside, also known as methyl 6-deoxy-beta-L-galactopyranoside , is an organic compound.

- Its chemical formula is C₇H₁₄O₅ , and its molecular weight is approximately 178.18 g/mol .

- Structurally, it belongs to the class of o-glycosyl compounds , specifically a glycoside where a sugar group is bonded through an O-glycosidic bond .

- This compound is a derivative of fucose , a monosaccharide commonly found in various biological systems.

Preparation Methods

Synthetic Routes: Methyl beta-L-fucopyranoside can be synthesized through various methods, including glycosylation reactions.

Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typical glycosylation reactions involve the use of glycosyl donors, acceptors, and catalysts.

Industrial Production: While not widely produced industrially, research laboratories often prepare it for specific applications.

Chemical Reactions Analysis

Reactivity: Methyl beta-L-fucopyranoside can undergo various reactions, including , , and .

Common Reagents and Conditions:

Major Products: The products depend on the specific reaction conditions but often involve modified fucosyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl beta-L-fucopyranoside is characterized by its molecular formula and consists of a fucose sugar moiety linked to a methyl group. The beta configuration of this compound is crucial for its biological interactions, influencing its binding affinity to various proteins, particularly lectins.

Scientific Research Applications

MβF serves multiple roles in scientific research, including:

- Enzyme Substrate : MβF acts as a substrate for enzymes involved in fucose metabolism, particularly fucosidases. Researchers utilize it to study enzyme kinetics and the functional roles of these enzymes in biological systems.

- Lectin Interactions : It functions as a ligand for fucose-specific lectins, which are proteins that bind carbohydrates. This property allows for investigations into lectin-carbohydrate interactions and their implications in cell signaling and adhesion processes .

- Bacterial Adhesion Studies : MβF is employed to explore bacterial adhesion mechanisms, particularly how certain bacteria recognize fucose on host cells. This application is vital for developing strategies to prevent bacterial infections.

- Therapeutic Development : Given its role in various biological processes, MβF has potential as a starting material for synthesizing novel therapeutic agents targeting fucose-related pathways in diseases.

Case Studies

-

Inhibition of Biofilm Formation :

A study investigated the binding affinity of MβF to the LecB lectin from Pseudomonas aeruginosa, a pathogen associated with cystic fibrosis. The results indicated that MβF could inhibit biofilm formation by competing with natural ligands, suggesting its potential as an anti-adhesive agent in treating chronic infections . -

Fucosidase Activity Assessment :

Researchers utilized MβF to quantify the activity of fucosidases in various cell lines. The fluorescence intensity resulting from the hydrolysis of MβF provided insights into enzyme kinetics and substrate specificity, demonstrating its utility in assessing therapeutic efficacy against lysosomal storage disorders like fucosidosis. -

Multivalent Glycocluster Development :

In another study, derivatives of MβF were synthesized to create multivalent glycoclusters aimed at enhancing binding affinity to specific lectins. These modifications improved the inhibitory potency against bacterial adhesion, highlighting the compound's versatility in drug design .

Data Table: Summary of Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Enzyme Kinetics | Used as a substrate for studying fucosidase activity | Fluorescence assays revealed specific activity patterns among different cell lines |

| Lectin Inhibition | Investigated as a ligand for fucose-binding lectins | Demonstrated significant inhibition of biofilm formation by Pseudomonas aeruginosa |

| Bacterial Adhesion | Explored for its role in bacterial adhesion mechanisms | Identified potential targets for preventing infections through competitive inhibition |

| Therapeutic Development | Studied as a precursor for novel therapeutic agents | Highlighted its role in targeting fucose-related pathways in disease models |

Mechanism of Action

Targets: Methyl beta-L-fucopyranoside interacts with various proteins, including lectins and glycosyltransferases.

Pathways: It modulates cell signaling, immune responses, and cell adhesion processes.

Comparison with Similar Compounds

Similar Compounds: Other fucosyl derivatives, such as alpha-L-fucopyranoside and beta-D-fucopyranoside, share structural similarities.

Uniqueness: Methyl beta-L-fucopyranoside’s uniqueness lies in its specific stereochemistry and methoxy group placement.

Biological Activity

Methyl beta-L-fucopyranoside (MeFuc) is a fucosylated carbohydrate that has garnered attention for its potential biological activities. This compound is characterized by its structure, which includes a methyl group attached to the fucose sugar, and its ability to interact with various biological systems. This article explores the biological activity of MeFuc, including its enzymatic interactions, immunological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₄O₅ and a molecular weight of 174.18 g/mol. The compound exists in a fucopyranoside form, which is a six-membered ring structure typical of many sugars. Its structure allows it to participate in various biological processes, particularly in glycosylation reactions.

Enzymatic Activity

Research indicates that MeFuc can serve as a substrate for various glycosidases. For instance, studies have shown that enzymes such as α-fucosidase from human sources can cleave the anomeric methyl group from MeFuc, indicating its role as a substrate in enzymatic reactions. In high-throughput assays, MeFuc demonstrated moderate cleavage activity by the β-mannosidase enzyme from Pyrococcus furiosus, suggesting a secondary fucosidase activity due to structural similarities with other sugars like D-mannose .

Table 1: Enzymatic Activity of this compound

| Enzyme Type | Source | Activity Level |

|---|---|---|

| α-Fucosidase | Homo sapiens | Moderate |

| β-Mannosidase | Pyrococcus furiosus | Moderate |

| α-Mannosidase | Canavalia ensiformis | Low |

Immunological Properties

This compound exhibits significant antigenicity, particularly in studies involving human sera. Research has demonstrated that certain oligosaccharides containing MeFuc can elicit immune responses, making them potential candidates for vaccine development or immunotherapy. For example, trisaccharides containing MeFuc were shown to provoke a stronger antibody response in patients infected with Toxocara compared to non-methylated counterparts .

Antioxidant Activity

Recent studies have indicated that MeFuc may possess antioxidant properties. Compounds similar to MeFuc have been shown to scavenge free radicals and protect against oxidative stress, which is crucial for preventing cellular damage in various diseases . This suggests that MeFuc could have applications in health supplements aimed at enhancing antioxidant defenses.

Case Studies and Applications

- Vaccine Development : The antigenicity of MeFuc-containing oligosaccharides has led researchers to explore their use in vaccine formulations. By conjugating these sugars with proteins, it may be possible to enhance immune responses against specific pathogens.

- Therapeutic Uses : Due to its enzymatic interactions and potential antioxidant effects, MeFuc is being investigated for therapeutic applications in conditions related to oxidative stress and inflammation.

- Food Industry : The functional properties of MeFuc are also being explored in the food industry for potential uses as a prebiotic or functional ingredient that may enhance gut health.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the chemical synthesis of Methyl beta-L-Fucopyranoside, particularly in ensuring stereochemical fidelity?

Methodological Answer: Synthesis requires careful selection of protecting groups and glycosylation strategies. For example, benzyl or acetyl groups are often used to protect hydroxyl moieties during glycosidic bond formation, as seen in the synthesis of related thio-fucopyranosides . Koenigs-Knorr or Schmidt glycosylation methods are commonly employed, with silver or mercury salts as catalysts to activate leaving groups (e.g., thio- or halogen substituents). Purification via preparative chromatography (e.g., silica gel or HPLC) is critical to isolate the β-anomer, as minor α-configuration byproducts may form due to equilibration .

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry. For instance, -NMR coupling constants () between 7–9 Hz indicate a β-configuration in pyranosides, while α-anomers exhibit smaller values (~3–4 Hz) . Mass spectrometry (MS) and high-resolution ESI-MS validate molecular weight and purity. Polarimetry or chiral HPLC can further confirm enantiomeric purity, as L-fucose derivatives have distinct optical rotation profiles .

Q. What biological significance does this compound hold in glycobiology studies?

Methodological Answer: It serves as a model compound for studying fucose-containing glycans, which mediate cellular recognition (e.g., leukocyte adhesion) and pathogen-host interactions. Researchers use it to synthesize glycoconjugates or inhibit fucosidases, enabling mechanistic studies of glycan-dependent signaling . Competitive inhibition assays with p-nitrophenyl glycoside derivatives (e.g., p-nitrophenyl α-L-fucopyranoside) are standard for quantifying enzyme activity .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives with complex glycosidic linkages?

Methodological Answer: Advanced strategies include:

- Orthogonal protecting groups : Temporarily masking specific hydroxyls (e.g., 2,3,4-tri-O-benzyl protection) to direct regioselective glycosylation .

- Anomeric control : Using thioglycosides (e.g., 1-thio-β-L-fucopyranose) to stabilize the β-configuration during alkylation, minimizing α-anomer formation .

- Computational modeling : Density Functional Theory (DFT) predicts transition states for glycosylation reactions, aiding in solvent and catalyst selection .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound, such as antiviral efficacy?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To mitigate:

- Standardized assays : Use enveloped viruses (e.g., influenza) in cell-based models with controlled MOI (multiplicity of infection) and purity-certified compounds .

- Structure-activity relationship (SAR) studies : Compare derivatives (e.g., 4-methylphenyl thio-fucopyranosides) to isolate functional groups responsible for activity .

- Batch consistency : Validate purity via -NMR and LC-MS for each experimental replicate .

Q. What advanced analytical methods are employed to study this compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to lectins or viral glycoproteins (e.g., influenza hemagglutinin) in real-time .

- X-ray crystallography : Resolves 3D structures of fucopyranoside-enzyme complexes (e.g., fucosidases) to identify key hydrogen-bonding interactions .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding, providing insights into entropy-driven vs. enthalpy-driven interactions .

Properties

IUPAC Name |

(2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-XUVCUMPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24332-98-7 | |

| Record name | Methyl beta-L-fucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl beta-L-fucopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL .BETA.-L-FUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW71PB1NF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.